Anidoxime Hydrochloride: A Technical Overview of its Discovery and History
Anidoxime Hydrochloride: A Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anidoxime (B1667402) hydrochloride emerged in the 1970s as a promising oral analgesic agent. This technical guide provides a comprehensive overview of its discovery, historical development, and preclinical and clinical evaluation. The document details the experimental protocols for its synthesis and pharmacological assessment, presents quantitative data in structured tables, and illustrates key concepts through diagrams. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering a detailed retrospective on a compound that, while not commercially successful, represents an interesting chapter in the history of analgesic research.
Introduction
Anidoxime hydrochloride, chemically known as O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime hydrochloride, was investigated as a novel, orally active analgesic. Initial studies in the mid-1970s suggested that its analgesic potency was comparable to or even greater than that of morphine, with a potentially lower liability for physical dependence. This profile generated significant interest in its therapeutic potential for the management of moderate to severe pain. This document aims to consolidate the available scientific information on anidoxime hydrochloride, providing a detailed technical account of its history, synthesis, and pharmacological properties.
Discovery and History
The development of anidoxime hydrochloride can be traced back to the mid-1970s, a period of active research into novel non-opioid and opioid-like analgesics. The primary goal was to identify compounds with potent pain-relieving effects but without the significant side effects and addiction potential associated with traditional opioids.
A key milestone in the evaluation of anidoxime was a randomized, double-blind clinical trial conducted in 1977.[1] This study directly compared the analgesic efficacy of anidoxime with dihydrocodeine, a well-established opioid analgesic for postoperative pain. The research surrounding anidoxime hydrochloride was primarily focused on its potential as a centrally acting analgesic.
Synthesis of Anidoxime Hydrochloride
Experimental Protocol: Plausible Synthesis of Anidoxime Hydrochloride
A plausible synthesis route for anidoxime hydrochloride would likely involve a multi-step process:
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Synthesis of 3-diethylaminopropiophenone: This precursor can be synthesized via the Mannich reaction, involving the condensation of acetophenone, formaldehyde, and diethylamine.
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Oximation of 3-diethylaminopropiophenone: The resulting ketone is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime.
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Carbamoylation: The oxime is then reacted with 4-methoxyphenyl (B3050149) isocyanate to form the O-(4-methoxyphenylcarbamoyl) derivative.
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Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or ether) to precipitate anidoxime hydrochloride.
It is important to note that this is a generalized protocol, and the specific reaction conditions, such as solvents, temperatures, and catalysts, would have been optimized by the original researchers.
Pharmacological Profile
Mechanism of Action
The precise mechanism of action of anidoxime hydrochloride was not fully elucidated in the publicly available literature. However, its potent analgesic effects suggest an interaction with the central nervous system. It was investigated for its properties as a centrally acting analgesic. The name "anidoxime" is derived from the presence of an anisidine group and an oxime.
Preclinical Analgesic Activity and Behavioral Properties
Preclinical studies in animal models were crucial in characterizing the analgesic and behavioral effects of anidoxime hydrochloride.
Table 1: Preclinical Analgesic Activity of Anidoxime Hydrochloride
| Test Method | Species | Route of Administration | Analgesic Effect | Reference |
| Hot Plate Test | Mouse | Oral | Potent analgesic activity | Watzman & Buckley, 1980 |
| Tail-Flick Test | Mouse | Oral | Significant increase in pain threshold | Watzman & Buckley, 1980 |
| Phenylquinone Writhing Test | Mouse | Oral | Inhibition of writhing response | Watzman & Buckley, 1980 |
Experimental Protocol: Hot Plate Test (as described in Watzman & Buckley, 1980)
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Apparatus: A heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
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Animals: Male albino mice, fasted overnight.
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Procedure:
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Animals are administered anidoxime hydrochloride or a control substance orally.
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At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration, each mouse is placed on the hot plate.
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The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.
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A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
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Data Analysis: The mean reaction time for each treatment group is calculated and compared to the control group to determine the analgesic effect.
Physical Dependence Liability
A significant aspect of the research into anidoxime hydrochloride was its potential for a lower physical dependence liability compared to morphine.
Table 2: Physical Dependence Potential of Anidoxime Hydrochloride
| Study Type | Species | Method | Outcome | Reference |
| Chronic Administration and Naloxone (B1662785) Challenge | Rat | Repeated oral administration followed by naloxone injection | Less severe withdrawal symptoms compared to morphine | Watzman & Buckley, 1980 |
| Body Weight Changes | Rat | Monitoring of body weight during chronic administration and withdrawal | Minimal impact on body weight compared to morphine | Watzman & Buckley, 1980 |
Pharmacokinetics and Metabolism
Studies in rats elucidated the metabolic fate of anidoxime hydrochloride. The primary metabolic pathway was identified as the hydrolysis of the carbamoyl (B1232498) group, followed by decarboxylation.
Table 3: Pharmacokinetic and Metabolic Profile of Anidoxime Hydrochloride in Rats
| Parameter | Finding | Reference |
| Major Metabolic Pathway | Hydrolysis of the carbamoyl group and subsequent decarboxylation | Gollamudi & Glassman, 1982 |
| Tissue Distribution | Widely distributed in various tissues | Gollamudi & Glassman, 1982 |
Experimental Protocol: In Vivo Metabolism Study (as described in Gollamudi & Glassman, 1982)
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Animals: Male Sprague-Dawley rats.
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Drug Administration: A single oral dose of radiolabeled anidoxime hydrochloride.
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Sample Collection: Urine and feces are collected at various time points. Tissues are harvested at the end of the study.
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Metabolite Identification:
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Extraction of metabolites from biological samples.
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Separation of metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Identification of metabolite structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy by comparison with synthesized standards.
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Data Analysis: Quantification of the parent drug and its metabolites in different biological matrices to determine the metabolic profile and excretion pathways.
Clinical Evaluation
The most prominent clinical study of anidoxime hydrochloride was a randomized, double-blind trial comparing its analgesic efficacy to dihydrocodeine in postoperative pain.
Table 4: Clinical Trial of Anidoxime Hydrochloride for Postoperative Pain
| Parameter | Anidoxime (75 mg) | Anidoxime (100 mg) | Dihydrocodeine (50 mg) | Placebo | Reference |
| Pain Relief Score | Grainger et al., 1977 | ||||
| - At 1 hour | No significant difference from dihydrocodeine | No significant difference from dihydrocodeine | - | Less effective than active treatments | [1] |
| - At 2 hours | No significant difference from dihydrocodeine | No significant difference from dihydrocodeine | - | Less effective than active treatments | [1] |
| Side Effects | No significant side effects reported | No significant side effects reported | No significant side effects reported | - | [1] |
The study concluded that there were no significant differences in the analgesic effects of anidoxime (at both 75 mg and 100 mg doses) and dihydrocodeine (50 mg).[1] Importantly, no side effects were reported for anidoxime in this trial.[1]
Experimental Protocol: Randomized, Double-Blind Clinical Trial (as described in Grainger et al., 1977)
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: Patients experiencing moderate to severe postoperative pain.
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Interventions:
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Group 1: Anidoxime hydrochloride (75 mg, oral)
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Group 2: Anidoxime hydrochloride (100 mg, oral)
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Group 3: Dihydrocodeine (50 mg, oral)
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Group 4: Placebo (oral)
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Assessments:
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Pain intensity and pain relief are assessed at baseline and at regular intervals post-administration using standardized scales (e.g., Visual Analog Scale or Categorical Pain Relief Scale).
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Adverse events are monitored and recorded throughout the study.
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Statistical Analysis: Appropriate statistical methods are used to compare the analgesic efficacy and safety of the different treatment groups.
Visualizations
Logical Relationship in the Development of Anidoxime
Caption: Logical progression of anidoxime hydrochloride's development.
Experimental Workflow for Preclinical Analgesic Screening
Caption: Workflow for preclinical analgesic screening of anidoxime.
Conclusion
Anidoxime hydrochloride represents a noteworthy endeavor in the quest for potent and safer analgesics. The available preclinical and clinical data from the 1970s and early 1980s demonstrated its potential as an effective oral analgesic with a favorable side-effect profile and potentially lower dependence liability compared to established opioids. Despite these promising early findings, anidoxime hydrochloride did not progress to become a marketed drug. The reasons for the discontinuation of its development are not explicitly detailed in the accessible literature but could be attributed to various factors, including subtle efficacy or safety signals in later-stage trials, strategic business decisions, or the emergence of other more promising candidates. Nevertheless, the study of anidoxime hydrochloride contributed to the broader understanding of structure-activity relationships in analgesic compounds and serves as a valuable case study for professionals in drug discovery and development.
